(3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
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Overview
Description
(3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C12H15N3O·2HCl It is characterized by the presence of a methoxyphenyl group and a methyl-imidazolyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Methyl Group: The methyl group is introduced via methylation, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Formation of the Methanamine Backbone: The methanamine backbone is typically introduced through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce imine or nitro groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the imidazole moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with biological macromolecules makes it valuable for understanding cellular processes.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-methoxyphenyl)(1H-imidazol-2-yl)methanamine
- (3-methoxyphenyl)(1-methyl-1H-imidazol-4-yl)methanamine
- (4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine
Uniqueness
(3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride is unique due to the specific positioning of the methoxy group on the phenyl ring and the methyl group on the imidazole ring. These structural features can influence its reactivity and binding properties, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3-methoxyphenyl)-(1-methylimidazol-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.2ClH/c1-15-7-6-14-12(15)11(13)9-4-3-5-10(8-9)16-2;;/h3-8,11H,13H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHHJQXJGAVJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC(=CC=C2)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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